
1,3,5-Trichloropyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trichloropyridin-4(1H)-one is a chlorinated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trichloropyridin-4(1H)-one can be synthesized through several methods. One common approach involves the chlorination of pyridin-4(1H)-one using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloropyridin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, to form a range of derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated pyridine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
1,3,5-Trichloropyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloropyridin-4(1H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyridine: Another chlorinated pyridine with similar reactivity but different substitution pattern.
3,5-Dichloropyridin-4(1H)-one: A less chlorinated derivative with distinct chemical properties.
Uniqueness
1,3,5-Trichloropyridin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other chlorinated pyridines. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and industrial applications.
Properties
CAS No. |
93111-36-5 |
|---|---|
Molecular Formula |
C5H2Cl3NO |
Molecular Weight |
198.43 g/mol |
IUPAC Name |
1,3,5-trichloropyridin-4-one |
InChI |
InChI=1S/C5H2Cl3NO/c6-3-1-9(8)2-4(7)5(3)10/h1-2H |
InChI Key |
ROTBZEUVNTVIRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester](/img/structure/B14353319.png)
![1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine](/img/structure/B14353320.png)
![1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene](/img/structure/B14353329.png)
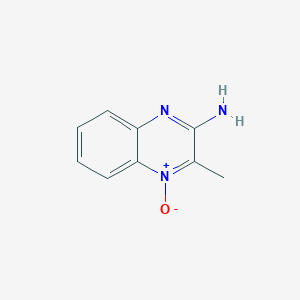
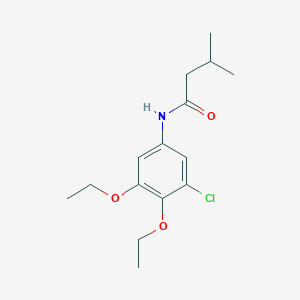
![(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]](/img/structure/B14353344.png)
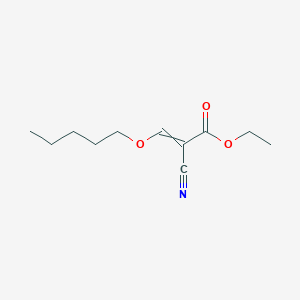
![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
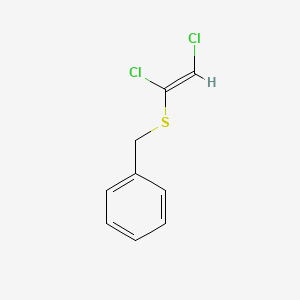
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
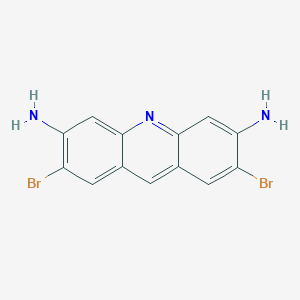
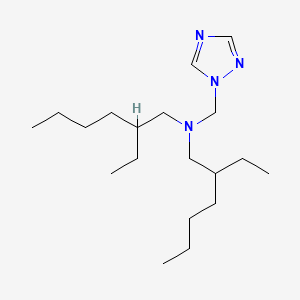
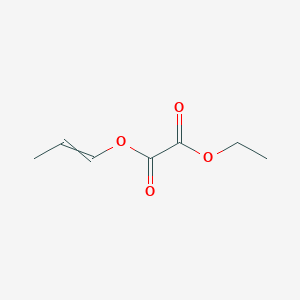
![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
